3-Methylbenzenesulfonic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

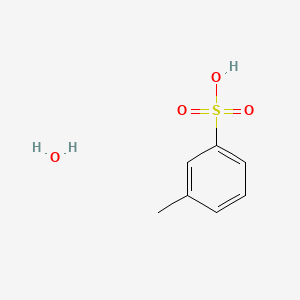

3-Methylbenzenesulfonic acid hydrate is an organic compound with the molecular formula C7H10O4S. It is a derivative of benzenesulfonic acid where a methyl group is substituted at the third position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its strong acidic properties and solubility in water and other polar solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methylbenzenesulfonic acid hydrate can be synthesized through the sulfonation of toluene. The process involves the reaction of toluene with sulfuric acid or sulfur trioxide, resulting in the formation of 3-methylbenzenesulfonic acid. The hydrate form is obtained by crystallizing the product from water .

Industrial Production Methods: On an industrial scale, the sulfonation of toluene is carried out in large reactors where toluene is mixed with sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then cooled, and the product is crystallized to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the sulfonic acid group can be replaced by other substituents.

Esterification: It reacts with alcohols to form esters.

Neutralization: It can be neutralized by bases to form salts.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and alkylating agents are commonly used.

Esterification: Alcohols and acid catalysts like sulfuric acid are used.

Neutralization: Bases like sodium hydroxide or potassium hydroxide are used.

Major Products:

Substitution Reactions: Products include various substituted benzenesulfonic acids.

Esterification: Products are esters of 3-methylbenzenesulfonic acid.

Neutralization: Products are salts of 3-methylbenzenesulfonic acid.

Applications De Recherche Scientifique

3-Methylbenzenesulfonic acid hydrate has diverse applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

Biology: It is used in the preparation of various biological buffers and reagents.

Medicine: It is used in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of detergents, dyes, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 3-methylbenzenesulfonic acid hydrate involves its strong acidic properties. It acts as a proton donor in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can alter the pH of solutions, affecting enzyme activity and other biochemical processes.

Comparaison Avec Des Composés Similaires

Benzenesulfonic Acid: Lacks the methyl group, making it less hydrophobic.

p-Toluenesulfonic Acid: Has the methyl group at the para position, which affects its reactivity and solubility.

Sulfanilic Acid: Contains an amino group, making it more reactive in certain conditions

Uniqueness: 3-Methylbenzenesulfonic acid hydrate is unique due to its specific substitution pattern, which influences its solubility, reactivity, and applications in various fields. Its strong acidic nature and ability to form stable hydrates make it valuable in both laboratory and industrial settings .

Activité Biologique

3-Methylbenzenesulfonic acid hydrate (CAS Number: 342385-54-0) is an organic compound with significant biological activity and applications across various fields, including environmental science, chemistry, and medicine. This article explores its biological properties, mechanisms of action, and implications for research and industry.

Molecular Formula: C₇H₈O₃S·H₂O

Molecular Weight: 190.22 g/mol

Structure: The compound features a sulfonic acid group (-SO₃H) attached to a methyl-substituted benzene ring, specifically at the meta position.

The primary mechanism of action for this compound involves its strong acidic properties. As a sulfonic acid, it can donate protons (H⁺) in aqueous solutions, significantly altering the pH and affecting various biochemical processes. This ability to modulate pH is crucial in influencing enzyme activity and other metabolic pathways in biological systems.

1. Biodegradation and Environmental Impact

This compound has been identified as a significant biodegradation product from azo dyes during fungal degradation processes. This highlights its potential role in environmental bioremediation , where it may assist in breaking down complex pollutants into less harmful substances.

2. Toxicological Profile

Despite its utility, the compound exhibits acute toxicity upon ingestion or dermal contact, necessitating careful handling in laboratory and industrial settings. Toxicological studies indicate that exposure can lead to adverse health effects, which underscores the importance of safety measures when working with this compound.

3. Enzyme Interactions

Research has explored the interactions of this compound with various enzymes. These studies are pivotal in understanding its biodegradability and ecological effects. The compound's unique structural configuration allows it to interact differently with enzymes compared to other sulfonic acids, potentially influencing metabolic pathways in microorganisms .

Applications in Research

This compound finds applications across several domains:

- Chemistry: Used as a catalyst in organic synthesis reactions such as esterification and transesterification.

- Biology: Employed in the preparation of biological buffers and reagents.

- Medicine: Involved in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.

- Industry: Utilized in producing detergents, dyes, and other industrial chemicals.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzenesulfonic Acid | C₆H₆O₃S | Parent compound without methyl substitution |

| p-Toluenesulfonic Acid | C₇H₈O₃S | Methyl group at para position |

| o-Toluenesulfonic Acid | C₇H₈O₃S | Methyl group at ortho position |

| Phenylsulfonic Acid | C₆H₆O₂S | Lacks methyl substitution; simpler structure |

The meta positioning of the methyl group in this compound influences its solubility and reactivity compared to its ortho and para counterparts. This unique configuration contributes to its specific biological activities and interactions within biological systems.

Case Studies

Several studies have investigated the biological implications of this compound:

- Environmental Remediation Study : A study demonstrated that this compound serves as an effective biodegradation product during the breakdown of azo dyes by fungi, indicating its potential use in bioremediation strategies aimed at detoxifying contaminated environments.

- Toxicological Assessment : Research assessing the acute toxicity of this compound found significant health risks associated with exposure, leading to recommendations for stringent safety protocols during handling .

Propriétés

IUPAC Name |

3-methylbenzenesulfonic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.H2O/c1-6-3-2-4-7(5-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLYGGIKYFLYTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342385-54-0 |

Source

|

| Record name | m-Toluenesulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.